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molecular formula C13H17NO3 B012629 Ethyl 4-morpholinobenzoate CAS No. 19614-15-4

Ethyl 4-morpholinobenzoate

Cat. No. B012629
M. Wt: 235.28 g/mol
InChI Key: FIZDMLRNYDAKPW-UHFFFAOYSA-N
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Patent
US06689882B2

Procedure details

A mixture of morpholine (12 g, 0.14 mol) and ethyl 4-fluorobenzoate (8 g, 0.04 mol) is heated at 120° C. The conversion of the 4-fluorobenzoate is complete after 24 hours. Water (10 ml) is than added into the reaction mixture. The precipitate is filtered off, washed with water and dried under vacuum (30° C.) to give 9.2 g of pure 4-(4-morpholinyl) benzoic acid ethyl ester after recrystallisation from aqueous ethanol (50%, v/v). Yield: 89%. m.p. 82-83° C.; MS 235 (100, M+); H1 NMR (CDCl3): δ 7.93 (d, 21H), 6.86 (dd, 2H), 4.33 (q, 2H), 3.85 (t, 4H), 3.28 (t, 4H), 1.37 (t, 311); C13 NMR (CDCl3): δ 166.57, 154.14, 131.14, 120.70, 113.46, 66.60, 60.39, 47.75, 14.40.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.F[C:8]1[CH:18]=[CH:17][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][CH:9]=1.FC1C=CC(C([O-])=O)=CC=1>O>[CH2:15]([O:14][C:12](=[O:13])[C:11]1[CH:17]=[CH:18][C:8]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[CH:9][CH:10]=1)[CH3:16]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
8 g
Type
reactant
Smiles
FC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(=O)[O-])C=C1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
than added into the reaction mixture
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum (30° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC=C(C=C1)N1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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